molecular formula C20H42O8P2S2 B14420526 Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester CAS No. 81906-30-1

Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester

Cat. No.: B14420526
CAS No.: 81906-30-1
M. Wt: 536.6 g/mol
InChI Key: GNHNCWXGIPLYNR-UHFFFAOYSA-N
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Description

Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the phosphinothioyl and phosphinyl intermediates, which are then reacted with acetic acid and ethyl ester under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphinothioyl and phosphinyl groups.

    Reduction: Reduction reactions can convert the compound into simpler phosphine derivatives.

    Substitution: The ester and acetic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinothioyl and phosphinyl groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
  • Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)-, ethyl ester
  • Acetic acid, ((bis(2-methylpropoxy)phosphinyl)oxy)-, ethyl ester

Uniqueness

Compared to similar compounds, acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has a unique combination of phosphinothioyl and phosphinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

81906-30-1

Molecular Formula

C20H42O8P2S2

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2-[bis(2-methylpropoxy)phosphinothioyloxy]-2-[bis(2-methylpropoxy)phosphorylsulfanyl]acetate

InChI

InChI=1S/C20H42O8P2S2/c1-10-23-19(21)20(28-30(31,26-13-17(6)7)27-14-18(8)9)32-29(22,24-11-15(2)3)25-12-16(4)5/h15-18,20H,10-14H2,1-9H3

InChI Key

GNHNCWXGIPLYNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OP(=S)(OCC(C)C)OCC(C)C)SP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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